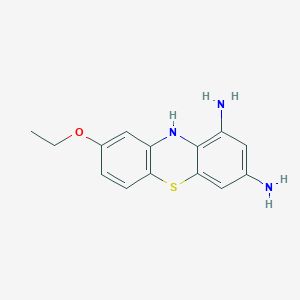
8-Ethoxy-10H-phenothiazine-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethoxy-10H-phenothiazine-1,3-diamine is a chemical compound belonging to the phenothiazine family. Phenothiazines are heterocyclic compounds that have been extensively studied for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes an ethoxy group and two amine groups attached to the phenothiazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-10H-phenothiazine-1,3-diamine typically involves the introduction of an ethoxy group and amine groups to the phenothiazine core. One common method involves the reaction of 8-ethoxyphenothiazine with ammonia or primary amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Ethoxy-10H-phenothiazine-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The ethoxy and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenothiazine core.
Applications De Recherche Scientifique
8-Ethoxy-10H-phenothiazine-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives, including this compound, are explored for their potential therapeutic effects in treating psychiatric disorders and other medical conditions.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 8-Ethoxy-10H-phenothiazine-1,3-diamine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. For example, it may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Phenothiazine: The parent compound of the phenothiazine family.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistamine and antiemetic agent.
Comparison: 8-Ethoxy-10H-phenothiazine-1,3-diamine is unique due to the presence of the ethoxy group and two amine groups, which confer distinct chemical and biological properties. Compared to other phenothiazine derivatives, this compound may exhibit different reactivity and therapeutic potential, making it a valuable subject of study in various fields.
Propriétés
Numéro CAS |
63596-71-4 |
|---|---|
Formule moléculaire |
C14H15N3OS |
Poids moléculaire |
273.36 g/mol |
Nom IUPAC |
8-ethoxy-10H-phenothiazine-1,3-diamine |
InChI |
InChI=1S/C14H15N3OS/c1-2-18-9-3-4-12-11(7-9)17-14-10(16)5-8(15)6-13(14)19-12/h3-7,17H,2,15-16H2,1H3 |
Clé InChI |
WVIDQFSJPCTVAH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)SC3=CC(=CC(=C3N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





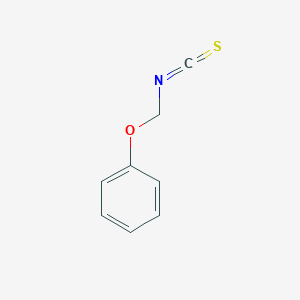
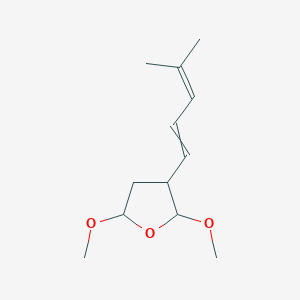
![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
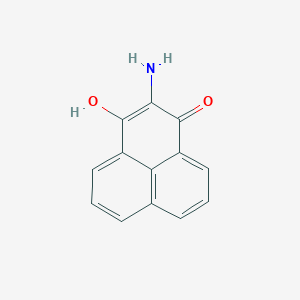

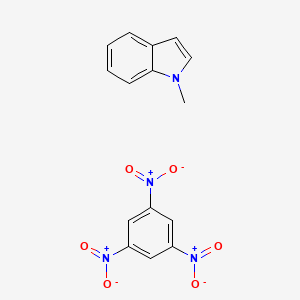

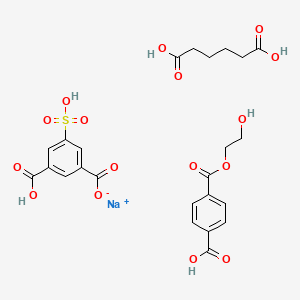
![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)

